1-Phenylpropane-2-peroxol
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Overview
Description
1-Phenylpropane-2-peroxol, also known as cumene hydroperoxide, is an organic compound with the molecular formula C₉H₁₂O₂. It is classified as an organic hydroperoxide and appears as a colorless to pale yellow liquid. This compound is known for its role as an intermediate in various industrial processes, particularly in the production of phenol and acetone .
Preparation Methods
1-Phenylpropane-2-peroxol is typically synthesized through the autoxidation of cumene (isopropylbenzene). The process involves the treatment of cumene with oxygen at elevated temperatures, usually above 100°C. The reaction can be represented as follows :
C6H5(CH3)2CH+O2→C6H5(CH3)2COOH
In industrial settings, this compound is produced as an intermediate in the cumene process, which is used to manufacture phenol and acetone from benzene and propene .
Chemical Reactions Analysis
1-Phenylpropane-2-peroxol undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in various organic reactions. .
Decomposition: Upon decomposition, it forms methylstyrene, acetophenone, and 2-phenyl-2-propanol
Free Radical Initiation: It serves as a free radical initiator in the polymerization of acrylates and methacrylates.
Common reagents and conditions used in these reactions include oxygen, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Scientific Research Applications
1-Phenylpropane-2-peroxol has a wide range of applications in scientific research and industry:
Polymerization: It is used as an initiator for radical polymerization, particularly for acrylate and methacrylate monomers.
Curing Agent: It acts as a curing agent for polyester resins.
Oxidizing Agent: It is employed as an oxidizer in organic chemical reactions, including the epoxidation of allylic alcohols and fatty acid esters.
Intermediate: It serves as an intermediate in the cumene process for producing phenol and acetone.
Nanocapsules: It is used in the preparation of polystyrene nanocapsules.
Mechanism of Action
The mechanism of action of 1-Phenylpropane-2-peroxol involves its role as an oxidizing agent and free radical initiator. The compound decomposes to generate free radicals, which then initiate various chemical reactions. In the polymerization process, these free radicals help in the formation of polymer chains by reacting with monomers .
Comparison with Similar Compounds
1-Phenylpropane-2-peroxol can be compared with other organic hydroperoxides, such as:
Tert-Butyl Hydroperoxide: Similar to this compound, tert-butyl hydroperoxide is used as a radical initiator and oxidizing agent.
Hydrogen Peroxide: While hydrogen peroxide is a simpler molecule, it also acts as an oxidizing agent.
The uniqueness of this compound lies in its specific applications in the production of phenol and acetone, as well as its role in the polymerization of acrylates and methacrylates .
Properties
CAS No. |
500131-53-3 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-hydroperoxypropylbenzene |
InChI |
InChI=1S/C9H12O2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
SFXDUIPHBILDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)OO |
Origin of Product |
United States |
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